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Compound of Interest

Compound Name: S-Butyl Thiobenzoate

Cat. No.: B1281266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for S-Butyl
Thiobenzoate (C11H140S), a compound of interest in various chemical and pharmaceutical
research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, along with the experimental protocols typically
employed for such analyses.

Spectroscopic Data Summary

The structural elucidation of S-Butyl Thiobenzoate is corroborated by a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework
of the compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR) Data

The *H NMR spectrum provides information about the number of different types of protons and
their neighboring environments. The data presented here is referenced from a spectrum
obtained on a Varian A-60D instrument.[1]
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13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

The sample for this analysis was sourced from Eastman Organic Chemicals.[1]
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Chemical Shift (8) ppm Assighment

~191.8 C=0 (Thioester carbonyl)

~137.2 Aromatic (Quaternary carbon attached to C=0)
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IR spectroscopy is used to identify the functional groups present in a molecule. The following
data was obtained from a neat sample using a capillary cell for FTIR analysis.[1]

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3060 Medium Aromatic C-H Stretch
~2960, ~2930, ~2870 Strong Aliphatic C-H Stretch
~1685 Strong C=0 Stretch (Thioester)
~1580, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)
~1200 Strong C-S Stretch
~910, ~750 Strong C-H Bending (Aromatic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented includes Gas Chromatography-Mass Spectrometry (GC-MS)
and tandem mass spectrometry (MS-MS) results.[1]

GC-MS Data
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e Molecular lon (M*): m/z = 194

e Major Fragments:

m/z Relative Intensity Probable Fragment

105 High [CeHsCO]* (Benzoyl cation)

77 Medium [CeHs]* (Phenyl cation)

57 High [CaHo]* (Butyl cation)
MS-MS Data

e Precursor lon ((M+H]*): m/z = 195.0838

¢ Collision-Induced Dissociation Fragments:

mlz

138.9

105

57.1

Experimental Protocols

The following are generalized experimental protocols representative of those used to acquire
the spectroscopic data for S-Butyl Thiobenzoate.

o Sample Preparation: A sample of S-Butyl Thiobenzoate (typically 5-25 mg for *H NMR and
50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube.[2][3][4] The solution should be homogeneous
and free of particulate matter.[3][5] Tetramethylsilane (TMS) is often added as an internal
standard for chemical shift referencing (0 ppm).[2]

 Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
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H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range, and a relaxation delay of 1-5
seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer
acquisition time are generally required compared to *H NMR due to the lower natural
abundance and sensitivity of the 13C nucleus.

Sample Preparation (ATR): For a liquid sample like S-Butyl Thiobenzoate, the Attenuated
Total Reflectance (ATR) technique is commonly employed.[6][7][8] A small drop of the neat
liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6]
The sample is then applied, and the sample spectrum is collected. The instrument records
an interferogram, which is then mathematically converted to a spectrum of absorbance or
transmittance versus wavenumber (typically 4000-400 cm~1).[6] Multiple scans are averaged
to improve the signal-to-noise ratio.[6]

Sample Preparation: A dilute solution of S-Butyl Thiobenzoate is prepared in a volatile
organic solvent (e.g., dichloromethane, hexane).[9] The concentration is typically in the
range of 1-100 ng/uL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography: A small volume of the sample (typically 1 L) is injected into the GC
inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a
capillary column. The column temperature is programmed to ramp up, separating the
components of the mixture based on their boiling points and interactions with the column's
stationary phase.

Mass Spectrometry: As S-Butyl Thiobenzoate elutes from the GC column, it enters the ion
source of the mass spectrometer. It is typically ionized by electron impact (El), causing the

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://diverdi.colostate.edu/all_courses/handbook%20of%20instrumental%20techniques%20for%20analysis/ch31.pdf
https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

molecule to fragment. The resulting positively charged ions are then separated by a mass
analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of S-
Butyl Thiobenzoate using the described spectroscopic techniques.
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Caption: Workflow for the structural characterization of S-Butyl Thiobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://www.benchchem.com/product/b1281266?utm_src=pdf-body-img
https://www.benchchem.com/product/b1281266?utm_src=pdf-body
https://www.benchchem.com/product/b1281266?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. S-Butyl Thiobenzoate | C11H140S | CID 12373904 - PubChem
[pubchem.ncbi.nim.nih.gov]

NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

cif.iastate.edu [cif.iastate.edu]

2.
3.

e 4. organomation.com [organomation.com]
5. NMR Sample Preparation [nmr.chem.umn.edu]
6. drawellanalytical.com [drawellanalytical.com]
7.

Sample Preparation — FT-IR/ATR — Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]

o 8. drawellanalytical.com [drawellanalytical.com]
¢ 9. diverdi.colostate.edu [diverdi.colostate.edu]

 To cite this document: BenchChem. [Spectroscopic Characterization of S-Butyl
Thiobenzoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281266#spectroscopic-data-nmr-ir-ms-of-s-butyl-
thiobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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